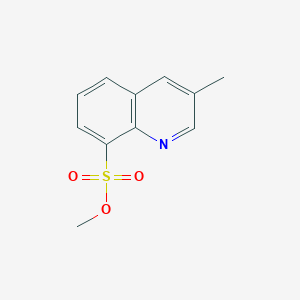
Methyl 3-methylquinoline-8-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylquinoline-8-sulfonate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylquinoline-8-sulfonate typically involves the sulfonation of 3-methylquinoline. One common method starts with 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid. This intermediate is then treated with bis(trichloromethyl) carbonate as a chlorinating agent to produce 3-methylquinoline-8-sulfonyl chloride . Finally, methylation of this intermediate yields this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases and ensuring safety and environmental protection .
化学反応の分析
Types of Reactions
Methyl 3-methylquinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoline derivatives .
科学的研究の応用
Methyl 3-methylquinoline-8-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is an impurity of Argatroban, a synthetic thrombin inhibitor used in the treatment of thrombosis.
Industry: It is used in the production of dyes, molecular sensors, and intelligent materials.
作用機序
The mechanism of action of methyl 3-methylquinoline-8-sulfonate involves its interaction with various molecular targets. As a sulfonate ester, it can act as an alkylating agent, reacting with nucleophiles within the intracellular milieu. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 3-Methylquinoline-8-sulfonic acid
- 3-Methylquinoline-8-sulfonyl chloride
- 8-Quinolinesulfonic acid, 3-methyl-
Uniqueness
Methyl 3-methylquinoline-8-sulfonate is unique due to its specific methylation at the 3-position and the presence of a sulfonate group at the 8-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
methyl 3-methylquinoline-8-sulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-8-6-9-4-3-5-10(11(9)12-7-8)16(13,14)15-2/h3-7H,1-2H3 |
InChIキー |
UJGJIMPZHQBQLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)OC)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


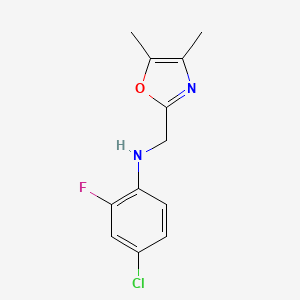
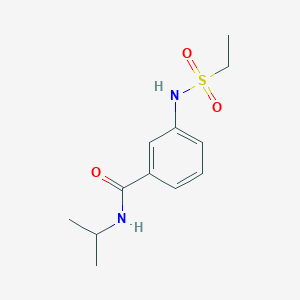
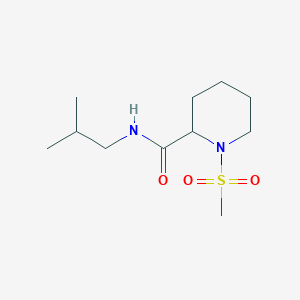
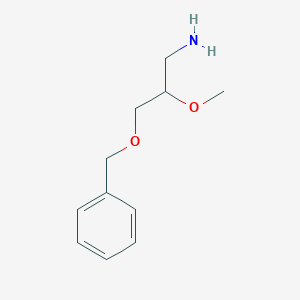
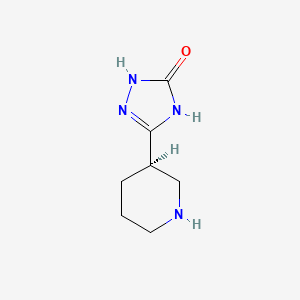


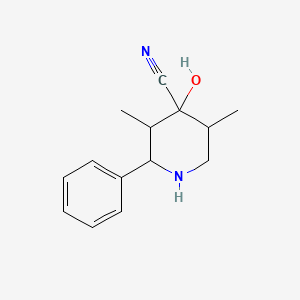
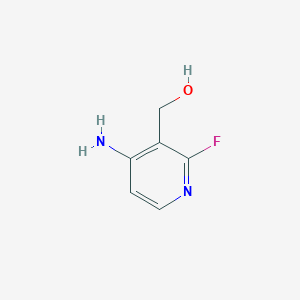

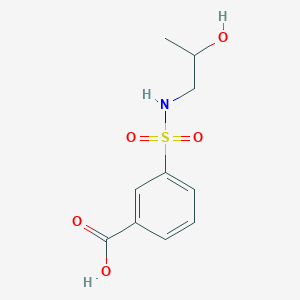


![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
